N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide
Description
N-[(1-Phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a pyrrolidine ring substituted with a phenyl group and a 2,4,6-trimethoxyphenyl moiety. Its structure combines aromatic methoxy groups, a secondary amide linker, and a bicyclic amine system, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-19-14-21(28-2)20(22(15-19)29-3)11-12-23(26)24-16-18-10-7-13-25(18)17-8-5-4-6-9-17/h4-6,8-9,14-15,18H,7,10-13,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEGYYDBVQZOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
It features a pyrrolidine ring and a trimethoxyphenyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step involves the reaction of phenylpyrrolidine with an appropriate aldehyde.
- Amidation Reaction : The resulting intermediate is then reacted with 3-(2,4,6-trimethoxyphenyl)propanoic acid to form the final amide product.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant properties. For instance, derivatives with electron-donating groups showed significant reductions in immobility times in behavioral despair tests on mice, suggesting potential for treating depressive disorders .
Anticancer Properties
Studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with these pathways, the compound can induce apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound inhibits specific protein kinases and CDKs.
- Induction of Apoptosis : By disrupting cell cycle progression, it triggers programmed cell death in malignant cells.
Case Studies
Research Findings
Recent studies have focused on optimizing the chemical structure of this compound to improve its biological activity. Modifications such as altering substituents on the aromatic rings have been shown to enhance both potency and selectivity against target enzymes .
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant effects. For instance, derivatives that incorporate electron-donating groups have shown significant reductions in immobility times in behavioral despair tests on animal models. This suggests potential therapeutic applications in treating depressive disorders.
Anticancer Activity
Studies have demonstrated that N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide possesses cytotoxic effects against various cancer cell lines. The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By disrupting these pathways, the compound can induce apoptosis in malignant cells.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility, stability, and molecular size. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its bioavailability and overall efficacy in therapeutic settings.
Case Studies and Research Findings
Recent studies have focused on optimizing the chemical structure to enhance biological activity. Modifications to substituents on the aromatic rings have been shown to improve both potency and selectivity against target enzymes.
Notable Research Examples:
- Antidepressant Testing : In a study involving behavioral despair tests on mice, modifications to the compound led to significant reductions in immobility times.
- Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, demonstrating varying degrees of effectiveness in inhibiting cell growth and inducing apoptosis.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several classes of bioactive molecules, including propanamides, chalcones, and heterocyclic derivatives. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Backbone Diversity : Unlike thiazole-oxadiazole propanamides (e.g., 7c–7f), the target compound lacks sulfur-containing heterocycles, which may reduce metabolic instability but alter receptor binding .
- Methoxy Substitution : The 2,4,6-trimethoxyphenyl group distinguishes it from 3,4,5-trimethoxy derivatives (e.g., in L659989 ), where substitution patterns influence steric effects and electronic properties. For example, 3,4,5-trimethoxy groups are common in kinase inhibitors, whereas 2,4,6-trimethoxy motifs are less explored but may enhance solubility .
- Pyrrolidine vs. Acyclic Amines : The bicyclic pyrrolidine system could improve bioavailability compared to linear amines (e.g., SR27417 ), as rigid structures often enhance target selectivity.
Herbicidal Activity
This selectivity may arise from differences in plant enzyme interactions.
Antioxidant Potential
Chalcones with 2,4,6-trimethoxyphenyl groups (e.g., compound 44 in ) show radical scavenging activity via the DPPH assay .
Receptor Interactions
The trimethoxyphenyl group is a known pharmacophore in GPCR ligands (e.g., L659989 targets PAF receptors ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
